molecular formula C13H21NO4 B1376994 tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 1251000-29-9

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B1376994
CAS No.: 1251000-29-9
M. Wt: 255.31 g/mol
InChI Key: LOOWZEAFFZQLSW-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is a heterocyclic compound that belongs to the class of spiro compounds. It is characterized by a spirocyclic structure containing an oxo group, an oxa group, and an azaspiro moiety. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The spirocyclic structure allows for unique interactions with biological molecules, contributing to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-8-17-13(9-14)6-4-5-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOWZEAFFZQLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137386
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251000-29-9
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251000-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
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tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
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tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
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tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
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tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
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tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

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